molecular formula C16H12Cl2N4O B14094664 N'-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]-1H-benzimidazole-6-carbohydrazide

N'-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]-1H-benzimidazole-6-carbohydrazide

Cat. No.: B14094664
M. Wt: 347.2 g/mol
InChI Key: KVBYDQHDPRHUQH-NKVSQWTQSA-N
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Description

N’-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]-1H-benzimidazole-6-carbohydrazide is a chemical compound with the molecular formula C16H12Cl2N4O It is a derivative of benzimidazole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]-1H-benzimidazole-6-carbohydrazide typically involves the condensation of 3,4-dichloroacetophenone with benzimidazole-6-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]-1H-benzimidazole-6-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a benzimidazole derivative with additional oxygen-containing groups, while reduction might yield a more saturated benzimidazole derivative.

Scientific Research Applications

N’-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]-1H-benzimidazole-6-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]-1H-benzimidazole-6-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1Z)-1-(3,4-dimethoxyphenyl)ethylidene]-1H-benzimidazole-6-carbohydrazide
  • N’-[(1Z)-1-(4-hydroxyphenyl)ethylidene]-1H-benzimidazole-6-carbohydrazide
  • N’-[(1Z)-1-(4-methoxyphenyl)ethylidene]-1H-benzimidazole-6-carbohydrazide

Uniqueness

N’-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]-1H-benzimidazole-6-carbohydrazide is unique due to the presence of the 3,4-dichlorophenyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds with different substituents .

Properties

Molecular Formula

C16H12Cl2N4O

Molecular Weight

347.2 g/mol

IUPAC Name

N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C16H12Cl2N4O/c1-9(10-2-4-12(17)13(18)6-10)21-22-16(23)11-3-5-14-15(7-11)20-8-19-14/h2-8H,1H3,(H,19,20)(H,22,23)/b21-9-

InChI Key

KVBYDQHDPRHUQH-NKVSQWTQSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=CC2=C(C=C1)N=CN2)/C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CC(=NNC(=O)C1=CC2=C(C=C1)N=CN2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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